molecular formula C9H5ClN2O3 B060476 3-(3-Nitrophenyl)-5-chloroisoxazole CAS No. 181057-91-0

3-(3-Nitrophenyl)-5-chloroisoxazole

Cat. No.: B060476
CAS No.: 181057-91-0
M. Wt: 224.6 g/mol
InChI Key: WPJYZIJMTOUVTJ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-5-chloroisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a chlorine atom at the 5-position and a 3-nitrophenyl group at the 3-position. The nitro group (-NO₂) and chlorine substituents confer distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions or cyclization protocols, leveraging the reactivity of the isoxazole ring .

Properties

CAS No.

181057-91-0

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.6 g/mol

IUPAC Name

5-chloro-3-(3-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H

InChI Key

WPJYZIJMTOUVTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl

Synonyms

5-CHLORO-3-(3-NITROPHENYL)ISOXAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 3-(3-Nitrophenyl)isoxazol-5-amine (CAS 887591-64-2): Replacing the chlorine atom with an amino (-NH₂) group reduces electrophilicity at the 5-position. The nitro group enhances electron withdrawal, stabilizing the isoxazole ring but reducing nucleophilic reactivity compared to the chloro derivative. Similarity score: 0.76 .
  • 3-(4-Trifluoromethylphenyl)-5-chloroisoxazole (CAS 613240-21-4) :
    The trifluoromethyl (-CF₃) group, like nitro, is electron-withdrawing but less polar. This substitution alters solubility and reactivity in cross-coupling reactions, as seen in its use for synthesizing azirine carboxamides .

Substituent Variations on the Isoxazole Ring

  • 5-Amino-3-phenylisoxazole (CAS 4369-55-5): The amino group increases nucleophilicity, enabling participation in condensation reactions (e.g., xanthenone derivatives in ). In contrast, the chlorine in 3-(3-nitrophenyl)-5-chloroisoxazole facilitates displacement reactions .
  • 3-Methyl-5-phenylisoxazole (CAS 1008-75-9) :
    The methyl group introduces steric hindrance, reducing reactivity compared to chloro or nitro-substituted analogs. Molecular weight: 159.18 vs. ~253.62 for this compound .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Reactivity/Applications
This compound C₉H₅ClN₂O₃ ~253.62 5-Cl, 3-NO₂-C₆H₄ Cross-coupling precursor
3-(4-Trifluoromethylphenyl)-5-chloroisoxazole C₁₁H₇ClF₃NO 261.63 5-Cl, 4-CF₃-C₆H₃ Azirine synthesis (60–79% yields)
5-Amino-3-phenylisoxazole C₉H₈N₂O 160.17 5-NH₂, 3-C₆H₅ Xanthenone derivatives (mp: 210–242°C)
3-Methyl-5-phenylisoxazole C₁₀H₉NO 159.18 3-CH₃, 5-C₆H₅ Lower reactivity due to steric effects

Research Findings and Discussion

  • Spectroscopic Differences: The C-Cl stretch in this compound appears at ~740 cm⁻¹ (IR), consistent with other chloro-isoxazoles . The nitro group causes downfield shifts in ¹H NMR (δ ~7.0–8.0 ppm for aromatic protons) compared to methyl or amino analogs .
  • Reactivity Trends : Chlorine at the 5-position enhances electrophilicity, enabling nucleophilic displacement (e.g., with amines or thiols). Nitro groups stabilize intermediates in heterocyclizations but may hinder solubility in polar solvents .

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